1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole 1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole
Brand Name: Vulcanchem
CAS No.: 2097859-89-5
VCID: VC4839295
InChI: InChI=1S/C15H20N4O3S/c20-23(21,17-7-9-22-10-8-17)18-6-5-13(11-18)19-12-16-14-3-1-2-4-15(14)19/h1-4,12-13H,5-11H2
SMILES: C1CN(CC1N2C=NC3=CC=CC=C32)S(=O)(=O)N4CCOCC4
Molecular Formula: C15H20N4O3S
Molecular Weight: 336.41

1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole

CAS No.: 2097859-89-5

Cat. No.: VC4839295

Molecular Formula: C15H20N4O3S

Molecular Weight: 336.41

* For research use only. Not for human or veterinary use.

1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole - 2097859-89-5

Specification

CAS No. 2097859-89-5
Molecular Formula C15H20N4O3S
Molecular Weight 336.41
IUPAC Name 4-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]sulfonylmorpholine
Standard InChI InChI=1S/C15H20N4O3S/c20-23(21,17-7-9-22-10-8-17)18-6-5-13(11-18)19-12-16-14-3-1-2-4-15(14)19/h1-4,12-13H,5-11H2
Standard InChI Key WUSMQGXIFVGGON-UHFFFAOYSA-N
SMILES C1CN(CC1N2C=NC3=CC=CC=C32)S(=O)(=O)N4CCOCC4

Introduction

Chemical Structure and Nomenclature

1-[1-(Morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole features a benzodiazole core (a fused bicyclic system of benzene and diazole) linked to a pyrrolidine ring at the 1-position. The pyrrolidine nitrogen is further functionalized with a morpholine-4-sulfonyl group. The molecular formula is C₁₅H₁₉N₅O₃S, with a calculated molecular weight of 357.41 g/mol . Key structural attributes include:

  • Benzodiazole moiety: A planar aromatic system with two nitrogen atoms at positions 1 and 3, contributing to π-π stacking interactions and hydrogen bonding capabilities .

  • Pyrrolidine ring: A five-membered saturated heterocycle introducing conformational flexibility and potential for stereochemical diversity .

  • Morpholine-4-sulfonyl group: A sulfonamide-linked morpholine ring, enhancing solubility and enabling interactions with biological targets .

The IUPAC name follows systematic substitution rules, prioritizing the benzodiazole parent structure with the pyrrolidin-3-yl substituent and morpholine-4-sulfonyl group.

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis of this compound is documented, analogous methodologies from benzodiazole and sulfonamide chemistry provide a plausible route:

Step 1: Formation of 1H-1,3-Benzodiazole
Benzodiazole derivatives are typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives or nitriles under acidic conditions . For example, microwave-assisted reactions using 2-phenylacetyl isothiocyanate and amines yield substituted benzimidazoles in high yields (80–98%) .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight357.41 g/molCalculated
SolubilityModerate in polar aprotic solvents
LogP (Partition Coefficient)~2.1 (estimated)
StabilityStable under inert conditions

The sulfonamide group enhances aqueous solubility compared to non-sulfonylated analogs, while the benzodiazole core contributes to lipophilicity .

Applications in Medicinal Chemistry

Drug Design Considerations

  • Bioisosteric replacement: The morpholine sulfonyl group can replace carboxylates to improve metabolic stability .

  • Conformational restriction: The pyrrolidine ring limits rotational freedom, enhancing target selectivity .

Case Studies

  • Compound 3e: A benzodiazole-sulfonamide analog reduced tumor growth by 60% in murine xenograft models .

  • EVT-2619123: A piperazinone derivative demonstrated antidepressant effects in preclinical trials via σ-1 receptor agonism.

Future Perspectives

  • Synthetic Optimization: Adopting microwave-assisted or flow chemistry techniques could reduce reaction times from hours to minutes .

  • Target Identification: Proteomic studies using affinity chromatography could elucidate novel biological targets.

  • Toxicological Profiling: In vitro CYP450 inhibition assays are needed to assess metabolic stability .

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